molecular formula C8H10 B14545789 Pentalene, 1,2,3,3a-tetrahydro- CAS No. 61771-82-2

Pentalene, 1,2,3,3a-tetrahydro-

Cat. No.: B14545789
CAS No.: 61771-82-2
M. Wt: 106.16 g/mol
InChI Key: ABIPLJQFLRXYES-UHFFFAOYSA-N
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Description

1,2,3,3a-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of a fused five-membered ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3a-Tetrahydropentalene can be synthesized through several methods. One common approach involves the reaction of Piers’ borane (HB(C6F5)2) with an excess of arylacetylenes at room temperature. This reaction leads to the formation of boryl-substituted tetra-aryl-tetrahydropentalenes through a series of 1,2-carboboration reactions, followed by electrocyclization and skeletal rearrangements .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3a-Tetrahydropentalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 1,2,3,3a-tetrahydropentalene exerts its effects involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in multiple chemical reactions, influencing its reactivity and interactions with other molecules. Specific molecular targets and pathways depend on the functional groups present and the context of its application .

Comparison with Similar Compounds

Properties

CAS No.

61771-82-2

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1,2,3,3a-tetrahydropentalene

InChI

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3-4,7H,2,5-6H2

InChI Key

ABIPLJQFLRXYES-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=C2C1

Origin of Product

United States

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